molecular formula C12H13IO B2402206 1-Iodo-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane CAS No. 2287289-38-5

1-Iodo-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane

Cat. No.: B2402206
CAS No.: 2287289-38-5
M. Wt: 300.139
InChI Key: DGYHVUNFBNBVSV-UHFFFAOYSA-N
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Description

1-Iodo-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane is a unique organic compound belonging to the bicyclo[1.1.1]pentane family. This compound features a bicyclic structure with an iodine atom and a methoxyphenyl group attached to the bicyclo[1.1.1]pentane core. The bicyclo[1.1.1]pentane scaffold is known for its rigidity and three-dimensionality, making it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 1-Iodo-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical addition of iodine to a pre-formed bicyclo[1.1.1]pentane derivative. This process often requires specific reaction conditions, such as the presence of radical initiators and controlled temperatures .

Chemical Reactions Analysis

1-Iodo-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation and Reduction: The methoxyphenyl group can be oxidized or reduced under appropriate conditions. For example, oxidation can be achieved using reagents like potassium permanganate or chromium trioxide, while reduction can be performed using hydrogenation catalysts.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Iodo-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Iodo-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane is primarily related to its ability to interact with specific molecular targets. The iodine atom and methoxyphenyl group can engage in various interactions, such as hydrogen bonding and π-π stacking, with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

1-Iodo-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

1-iodo-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IO/c1-14-10-5-3-2-4-9(10)11-6-12(13,7-11)8-11/h2-5H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYHVUNFBNBVSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C23CC(C2)(C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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